1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C22H29N5O3S and its molecular weight is 443.57. The purity is usually 95%.
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Biological Activity
The compound 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine , often referred to by its chemical identifiers and structural components, has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C21H29N5O4S with a molecular weight of 447.56 g/mol. Its structure features a piperidine ring, a pyrazole sulfonyl group, and an oxadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H29N5O4S |
Molecular Weight | 447.56 g/mol |
LogP | 0.294 |
Water Solubility (LogSw) | -2.24 |
Polar Surface Area | 85.418 Ų |
pKa (Acid) | 13.11 |
pKa (Base) | 1.30 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and anti-inflammatory responses.
Anticancer Activity
In a study focusing on small-molecule neuropilin-1 (NRP1) antagonists, compounds similar to This compound were evaluated for their ability to inhibit tumor growth and angiogenesis. These compounds were shown to effectively block NRP1-mediated signaling pathways critical for tumor progression and metastasis .
Case Study:
One notable study demonstrated that a related compound significantly inhibited VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR in human umbilical vein endothelial cells (HUVECs), suggesting that the compound could potentially disrupt angiogenic signaling pathways crucial for tumor growth .
Anti-inflammatory Effects
The compound's structural characteristics suggest it may have anti-inflammatory properties as well. The sulfonyl group is known to enhance binding affinity to various targets involved in inflammatory processes. In vitro assays have shown that related compounds can reduce pro-inflammatory cytokine production in activated immune cells .
The mechanism by which this compound exerts its biological effects is primarily through modulation of signaling pathways associated with angiogenesis and immune response:
- Inhibition of NRP1 : By blocking NRP1 interactions, the compound can reduce tumor-associated angiogenesis.
- Regulation of Cytokine Production : It may interfere with inflammatory cytokine release from activated immune cells.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
Parameter | Value |
---|---|
Half-life | 4.29 hours |
Volume of Distribution (Vd) | 1103 mL/kg |
These parameters indicate favorable pharmacokinetic properties that support further development as a therapeutic agent.
Properties
IUPAC Name |
5-[[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-5-27-17(4)21(16(3)24-27)31(28,29)26-12-8-10-18(14-26)13-20-23-22(25-30-20)19-11-7-6-9-15(19)2/h6-7,9,11,18H,5,8,10,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQQFFQMWPFUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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